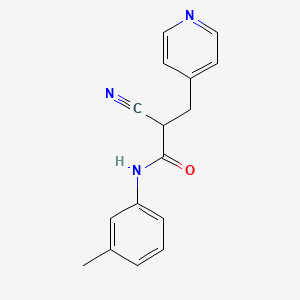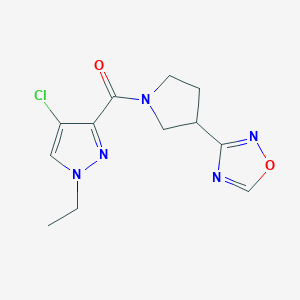
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine derivatives, such as “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide”, are part of a larger class of compounds known as diazines . Diazines are a type of heterocyclic aromatic organic compound with two nitrogen atoms in the six-membered ring . They are used in a wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of diazines involves a six-membered ring with two nitrogen atoms . The exact structure of “this compound” would depend on the positions of the chlorine, hydroxyethyl, and propyl groups on the pyridazine ring.Chemical Reactions Analysis
The chemical reactions involving diazines can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . They can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of diazines depend on their specific structure. Factors that can influence these properties include the nature and position of substituent groups on the diazine ring .Scientific Research Applications
Degradation of Persistent Compounds
Studies on chlorotriazine pesticides, which share a chlorinated pyridazine component, highlight the degradation of these persistent environmental contaminants through advanced oxidation processes. This research suggests potential applications in environmental remediation, where compounds like "6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide" might be involved in degrading pollutants or as models for understanding degradation pathways (Lutze et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research on compounds with similar structures indicates their potential as enzyme inhibitors, such as the inhibition of the interleukin-1β converting enzyme (ICE), which plays a role in inflammatory processes. This suggests that "this compound" could be explored for its therapeutic potential in inflammation or other disease processes where enzyme inhibition is beneficial (Dolle et al., 1997).
Material Science and Biomineralization
In material science, research on carboxylate-containing polyamides indicates the role of similar compounds in the formation and stabilization of complex structures, such as calcium complexes. This suggests possible applications in developing new materials or studying biomineralization processes (Ueyama et al., 1998).
Antimicrobial and Antitumor Agents
Compounds with the pyridazine core have been explored for their antimicrobial and antitumor activities. This indicates potential research directions for "this compound" in the development of new pharmaceuticals or as a model compound for studying mechanisms of action (Rajput & Sharma, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXOXLZFYTWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)


![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)


![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
